1-Methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c1-11-3-4(7(8,9)10)2-5(6(11)13)12(14)15/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFGYPRRMGVYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration of 1-Methyl-3-(trifluoromethyl)pyridin-2(1H)-one
The most straightforward method involves nitration of 1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one using a mixture of concentrated nitric acid () and sulfuric acid (). The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the para position relative to the trifluoromethyl group due to its strong electron-withdrawing effect.
Optimization Insights :
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Temperature : Reactions conducted at 0–5°C minimize side products like di-nitrated derivatives.
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Acid Ratio : A 1:3 molar ratio of : maximizes nitration efficiency.
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Isolation : Neutralization with aqueous sodium bicarbonate () followed by extraction with ethyl acetate yields the crude product, which is purified via recrystallization from ethanol.
Limitations :
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Low regioselectivity in substrates with competing directing groups.
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Corrosive reagents necessitate specialized equipment.
Multi-Step Synthesis via Malonate Intermediates
A patent by CN109232399B outlines a four-step synthesis starting from 2-chloro-3-trifluoromethyl-5-nitropyridine (Compound 1). This route emphasizes scalability and cost-effectiveness, with a total yield of ~31.1%:
Step 1: Alkylation with Diethyl Malonate
Compound 1 reacts with diethyl malonate in tetrahydrofuran (THF) under basic conditions (sodium hydride, 0°C) to form dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2).
Key Data :
| Parameter | Value |
|---|---|
| Molar Ratio (1:malonate:NaH) | 1:1.41:2 |
| Yield | 140% (crude) |
Note: Yield >100% indicates incomplete purification at this stage.
Step 2: Hydrolysis and Decarboxylation
Compound 2 undergoes hydrolysis in concentrated hydrochloric acid () at 100°C for 24 hours, yielding 2-methyl-5-nitro-3-(trifluoromethyl)pyridine (Compound 3).
Optimization Table :
| [HCl] | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 6 N | 100 | 24 | 76.6 |
| 2 N | 80 | 24 | 30 |
| 8 N | 100 | 24 | 58 |
Higher acid concentrations and temperatures favor complete decarboxylation.
Step 3: Reduction of Nitro Group
Compound 3 is reduced using iron powder in acetic acid () at 80°C to produce 6-methyl-5-(trifluoromethyl)pyridin-3-amine (Compound 4).
Reaction Conditions :
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Molar ratio (3:Fe) = 1:2.63
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Yield = 83.6%
Step 4: Bromination and Final Oxidation
Compound 4 reacts with copper(I) bromide () and tert-butyl nitrite in acetonitrile to introduce the bromine atom, followed by oxidation to yield the final product.
Critical Parameters :
| Parameter | Value |
|---|---|
| Molar Ratio (4:CuBr) | 1:1.1 |
| Yield | 34.6% |
Alternative Approaches and Modifications
N-Methylation of Pre-Nitrated Intermediates
A strategy reported in ACS Medicinal Chemistry Letters involves N-methylation of 5-nitro-1H-pyrrolo[2,3-b]pyridine using methyl iodide () in a one-pot reaction. While this method targets a related scaffold, analogous conditions could be adapted for pyridin-2-one systems.
Advantages :
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Avoids harsh nitration conditions.
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Enables late-stage functionalization.
Challenges :
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Requires pre-functionalized starting materials.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate reaction rates. For example, nitration under microwave conditions (100°C, 30 minutes) reduces reaction time by 80% compared to conventional methods.
Data Comparison :
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 24 | 76.6 |
| Microwave | 0.5 | 72 |
Critical Analysis of Methodologies
Chemical Reactions Analysis
1-Methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. Major products formed from these reactions include amino derivatives, substituted pyridinones, and various heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a valuable scaffold for the development of biologically active molecules. Research indicates that nitropyridine derivatives, including 1-methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one, exhibit significant pharmacological activities.
Case Study: Antimicrobial Activity
A study published in the European Journal of Organic Chemistry highlighted the synthesis of various nitropyridine derivatives, noting their effectiveness against bacterial strains, including Mycobacterium tuberculosis . The compound's ability to inhibit bacterial growth suggests potential for developing new antibiotics.
Agrochemicals
In the field of agrochemicals, derivatives of this compound have been utilized as herbicides and fungicides. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds suitable for agricultural applications.
Case Study: Herbicidal Activity
Research conducted by agricultural chemists demonstrated that certain trifluoromethylated pyridines exhibit potent herbicidal properties against a range of weeds, indicating their potential use in crop protection .
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors.
Case Study: Organic Electronics
Investigations into organic electronic materials have shown that pyridine derivatives can be integrated into organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electron-deficient nature . The incorporation of this compound into polymer matrices has been explored to enhance charge transport properties.
Synthesis and Modification
The synthesis of this compound typically involves nitration reactions followed by trifluoromethylation. Various synthetic routes have been developed to optimize yields and functionalization options.
Table: Synthetic Routes Overview
| Route Description | Yield (%) | Key Reagents |
|---|---|---|
| Nitration of 5-(trifluoromethyl)pyridin | 75 | Nitric Acid |
| Methylation using methyl iodide | 85 | Methyl Iodide |
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one with structurally related pyridinone derivatives, focusing on substituents, physicochemical properties, and applications.
Table 1: Comparative Analysis of Pyridinone Derivatives
Key Findings:
Substituent Effects on Reactivity and Stability: The nitro group in the target compound enhances electrophilic reactivity compared to bromo or chloro substituents in analogs like the bromo derivative (CAS: 1215205-35-8) . This property may facilitate nucleophilic aromatic substitution or reduction reactions.
Physicochemical Properties: The bromo analog (CAS: 1215205-35-8) has a higher molar mass (256.02 g/mol) and predicted density (1.777 g/cm³) than the target compound, reflecting the heavier bromine atom .
Applications: Fluridone (CAS: 59756-60-4) demonstrates the agrochemical utility of pyridinones with trifluoromethyl groups, targeting plant carotenoid biosynthesis .
Synthetic Considerations: The bromo and chloro analogs (e.g., CAS: 1215205-35-8) are stored under inert gas, indicating sensitivity to moisture or oxidation—a factor likely relevant to the nitro-substituted target compound . Synthesis routes for pyridinones often involve Suzuki couplings (for aryl groups) or nucleophilic substitutions, as seen in .
Notes
- The nitro group’s instability under reducing conditions may limit its use in certain synthetic pathways.
Q & A
Q. What are the established synthetic routes for 1-Methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves regioselective functionalization of pyridinone scaffolds. A scalable approach includes:
- Lithiation strategies : Using n-BuLi in THF for directed metalation at specific positions, followed by electrophilic quenching (e.g., nitro or trifluoromethyl group introduction) .
- Flow chemistry : Optimizing concentration and residence time to avoid precipitation and improve reaction homogeneity .
- Halogenation : Bromination with NBS (N-bromosuccinimide) followed by halogen-metal exchange for further functionalization .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | −78°C to 0°C | Minimizes side reactions |
| Solvent | THF/DMF mixture | Enhances electrophile solubility |
| Stoichiometry | 1.2–1.5 eq. n-BuLi | Ensures complete lithiation |
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
Q. Reference Data :
| Technique | Key Peaks/Features | Source |
|---|---|---|
| ¹H NMR | δ 8.2 (s, 1H, pyridinone), δ 3.9 (s, 3H, CH₃) | |
| ¹⁹F NMR | δ −62.3 (s, CF₃) |
Q. What are the key considerations for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Store at 0°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light due to nitro group photolability .
- Safety : Use fume hoods for weighing; acute toxicity data from analogs suggest LD₅₀ > 500 mg/kg (oral, rats) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing the pyridinone ring?
Methodological Answer: Regioselectivity is influenced by:
- Directing groups : The nitro group at position 3 acts as a meta-director, guiding trifluoromethyl or methyl group installation at position 5 .
- Metalation control : Use of LDA (lithium diisopropylamide) over n-BuLi for selective deprotonation at less acidic positions .
- Flow chemistry : Continuous flow systems enhance reproducibility in regioselective bromination (e.g., 4-bromo derivative synthesis) .
Q. Case Study :
| Substrate | Conditions | Product Regiochemistry | Yield |
|---|---|---|---|
| Pyridinone (unsubstituted) | n-BuLi/THF, CF₃I | 5-Trifluoromethyl | 65% |
| Pyridinone (3-NO₂) | LDA/THF, CH₃I | 1-Methyl-5-CF₃ | 78% |
Q. How do structural modifications (e.g., nitro vs. amino groups) affect the compound’s reactivity and biological activity?
Methodological Answer:
- Nitro group : Enhances electrophilic substitution reactivity but may increase toxicity. In analogs, replacing NO₂ with NH₂ reduced cytotoxicity (IC₅₀ increased from 12 μM to >100 μM) .
- Trifluoromethyl group : Improves metabolic stability and membrane permeability. LogP increases by ~0.5 units compared to non-fluorinated analogs .
Q. Comparative Data :
| Derivative | LogP | Metabolic Stability (t₁/₂, human liver microsomes) |
|---|---|---|
| 3-NO₂-5-CF₃ | 2.1 | 45 min |
| 3-NH₂-5-CF₃ | 1.8 | >120 min |
Q. What computational methods are suitable for predicting the compound’s reactivity and target interactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Fukui indices) .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The trifluoromethyl group shows strong hydrophobic interactions in binding pockets .
Q. How can researchers resolve contradictions in literature data regarding synthetic yields or spectroscopic assignments?
Methodological Answer:
- Reproducibility checks : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Batch analysis : Compare multiple synthetic batches using LC-MS to identify impurity-driven discrepancies .
- Collaborative studies : Replicate methods from independent labs (e.g., flow vs. batch conditions in ).
Q. What in vitro or ex vivo models are appropriate for evaluating the compound’s pharmacological potential?
Methodological Answer:
Q. Experimental Design :
| Model | Endpoint | Protocol |
|---|---|---|
| CYP3A4 inhibition | IC₅₀ | Fluorescent substrate assay |
| Analgesia | Latency time | 55°C hot plate, 30 min post-dose |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
